1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as PTUPB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in medical research. PTUPB is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Synthesis and Chemical Properties
Research on derivatives related to 1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has led to the synthesis of a wide range of compounds, demonstrating the versatility of this chemical framework. For example, Phillips and Castle (1980) detailed the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, employing intermediates similar to the compound . Their work underscores the compound's role in the preparation of quinazoline derivatives, highlighting its utility in synthesizing complex heterocyclic compounds with potential biological activities (Phillips & Castle, 1980).
Pharmacological Potential
The structural similarity of this compound to compounds with known pharmacological activities suggests potential therapeutic applications. For instance, derivatives of tetrahydroisoquinoline, a core structure related to our compound of interest, have been explored for their ability to modulate neurotransmitter systems, potentially offering insights into new treatments for neurological disorders. Studies by Citraro et al. (2006) on non-competitive AMPA receptor antagonists provide a glimpse into how structural analogs could influence neurological pathways, hinting at the broader applicability of our compound in neuroscience research (Citraro et al., 2006).
Anion Receptor Chemistry
The compound's urea moiety is of particular interest in the context of anion receptor chemistry. Kretschmer et al. (2014) discussed the synthesis of macrocyclic bis(ureas) and their function as complexing agents towards various anions, demonstrating the utility of urea-containing compounds in molecular recognition and sensor applications. This area of research opens the door for the development of novel sensing materials and anion exchange systems, where compounds like this compound could play a crucial role (Kretschmer et al., 2014).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-20(25)24-11-5-6-14-7-8-15(12-17(14)24)22-21(26)23-16-9-10-18(27-2)19(13-16)28-3/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFCANHFKAMIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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